molecular formula C17H22N4 B6070442 N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine

Cat. No.: B6070442
M. Wt: 282.4 g/mol
InChI Key: JNMLTRBNHSULAY-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine is a heterocyclic compound that features a pyridine and pyrimidine moiety. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which makes it a valuable subject for scientific research.

Properties

IUPAC Name

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-12(20-15-5-3-4-6-15)16-11-19-17(21-13(16)2)14-7-9-18-10-8-14/h7-12,15,20H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMLTRBNHSULAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC2CCCC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Attachment of the Cyclopentanamine Group: The final step involves the attachment of the cyclopentanamine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridine and pyrimidine rings.

    Reduction: Reduced forms of the compound, often leading to the saturation of double bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various downstream effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine is unique due to its specific combination of pyridine, pyrimidine, and cyclopentanamine moieties. This structural arrangement provides distinct chemical properties and potential biological activities that are not commonly found in other compounds.

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